5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine: is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with two amino groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group.
Pyridine Ring Formation: Construction of the pyridine ring with appropriate substitutions.
Amination: Introduction of amino groups at the 3 and 4 positions of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as high-throughput screening and continuous flow chemistry may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the development of agrochemicals. Its unique chemical properties make it effective in protecting crops from pests and diseases.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, while the amino groups facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or protective effects.
Comparison with Similar Compounds
- 5-(4-(Trifluoromethyl)phenyl)pyridine-3,4-diamine
- 5-(4-(Methoxy)phenyl)pyridine-3,4-diamine
- 5-(4-(Chloromethoxy)phenyl)pyridine-3,4-diamine
Comparison: Compared to its analogs, 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is unique due to the presence of the trifluoromethoxy group. This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications. The trifluoromethoxy group also influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]pyridine-3,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)19-8-3-1-7(2-4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPKGTNPQARUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2N)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.